

4-Bromo-2-methoxy-6-methylpyridine molecular weight

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Compound of Interest

Compound Name: 4-Bromo-2-methoxy-6-methylpyridine

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An In-depth Technical Guide to **4-Bromo-2-methoxy-6-methylpyridine**

Authored by a Senior Application Scientist

Introduction: In the landscape of modern synthetic chemistry and drug discovery, the strategic use of functionalized heterocyclic compounds is paramount. Among these, substituted pyridines represent a class of privileged structures, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.^{[1][2]} This guide provides a comprehensive technical overview of **4-Bromo-2-methoxy-6-methylpyridine**, a versatile chemical intermediate. We will delve into its fundamental molecular properties, spectroscopic signature, synthesis, reactivity, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular & Physicochemical Profile

4-Bromo-2-methoxy-6-methylpyridine is a substituted pyridine featuring a precise arrangement of functional groups that dictate its unique reactivity and utility.^[1] The electron-donating methoxy and methyl groups, combined with the electron-withdrawing bromine atom, create a distinct electronic profile on the pyridine ring, making it a valuable building block for targeted molecular design.

Molecular Structure

The structural arrangement is key to its chemical behavior. The bromine atom at the 4-position serves as an excellent leaving group for cross-coupling reactions, while the methoxy group at the 2-position and methyl group at the 6-position modulate the ring's electronic properties and steric environment.

Caption: Chemical structure of **4-Bromo-2-methoxy-6-methylpyridine**.

Quantitative Data Summary

The fundamental properties of this compound are summarized below. This data is essential for reaction stoichiometry calculations, analytical characterization, and safety assessments.

Property	Value
Molecular Formula	C ₇ H ₈ BrNO ^{[1][3][4]}
Molecular Weight	202.05 g/mol ^{[1][3][4]}
CAS Number	1083169-00-9 ^{[1][3][4]}
IUPAC Name	4-bromo-2-methoxy-6-methylpyridine ^[1]
SMILES	CC1=CC(=CC(=N1)OC)Br ^[1]
InChI Key	MNMVHRSZHDBLMP-UHFFFAOYSA-N ^[1]
Physical State	Liquid at ambient temperature ^[1]
Appearance	Colorless to pale yellow liquid ^[1]

Spectroscopic Characterization: A Self-Validating System

Accurate structural confirmation is the bedrock of chemical synthesis. Spectroscopic analysis provides a definitive fingerprint of **4-Bromo-2-methoxy-6-methylpyridine**, ensuring its identity and purity.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. A key diagnostic feature is the isotopic pattern of bromine.

- Expected Observation: The mass spectrum will show two molecular ion peaks of nearly equal intensity.[1]
 - $[M]^+$: at m/z 202 (corresponding to the ^{79}Br isotope).
 - $[M+2]^+$: at m/z 204 (corresponding to the ^{81}Br isotope).
- Causality: The natural abundance of ^{79}Br and ^{81}Br isotopes is approximately 1:1. This characteristic isotopic signature is a definitive indicator of a monobrominated compound.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

- Key Absorption Bands:
 - $\sim 1250 \text{ cm}^{-1}$: A strong C-O stretching vibration, characteristic of the aryl-methyl ether (methoxy) group.[1]
 - 1400-1600 cm^{-1} : Multiple sharp peaks corresponding to C=C and C=N stretching vibrations within the pyridine ring.[1]
 - 3000-3100 cm^{-1} : Aromatic C-H stretching vibrations.[1]
- Trustworthiness: The combination of these specific bands provides a high-confidence validation of the core structure and its substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. While experimental data must be acquired for confirmation, the expected chemical shifts can be reliably predicted based on established principles of substituent effects on the pyridine ring.

Predicted ^1H NMR Data (in CDCl_3)

Proton Assignment	Expected Chemical Shift (δ , ppm)	Predicted Multiplicity	Rationale
Aromatic H (Position 3)	~6.7 - 6.9	Singlet (s) or narrow doublet	Shielded by adjacent methoxy group.
Aromatic H (Position 5)	~6.9 - 7.1	Singlet (s) or narrow doublet	Flanked by bromo and methyl groups.
Methoxy (-OCH ₃)	~3.8 - 4.0	Singlet (s)	Typical chemical shift for an aryl methoxy group.
Methyl (-CH ₃)	~2.4 - 2.6	Singlet (s)	Typical chemical shift for a methyl group on an aromatic ring.

Predicted ^{13}C NMR Data (in CDCl_3)

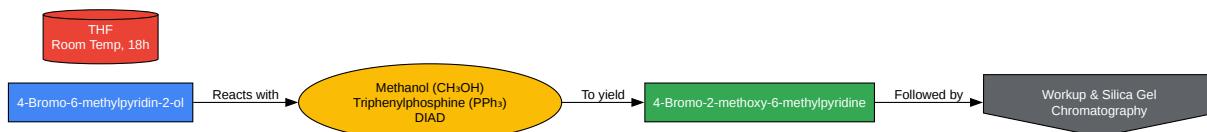
Carbon Assignment	Expected Chemical Shift (δ , ppm)
C2 (C-OCH ₃)	~160 - 165
C6 (C-CH ₃)	~155 - 160
C4 (C-Br)	~120 - 125
C3 & C5	~110 - 120
Methoxy (-OCH ₃)	~50 - 55
Methyl (-CH ₃)	~20 - 25

Synthesis and Chemical Reactivity

The utility of **4-Bromo-2-methoxy-6-methylpyridine** stems from its accessible synthesis and predictable reactivity, making it an ideal substrate for further chemical elaboration.

Synthetic Workflow: A Validated Protocol

A common and effective method for synthesizing this compound is via a Mitsunobu reaction from the corresponding pyridin-2-ol precursor. This reaction is widely trusted for its reliability in forming C-O bonds under mild conditions.



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Caption: Workflow for the synthesis of **4-Bromo-2-methoxy-6-methylpyridine**.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Mitsunobu reactions involving pyridinols.[\[3\]](#)

- **Vessel Preparation:** To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add a solution of 4-bromo-6-methylpyridin-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF).
- **Reagent Addition:** Sequentially add methanol (1.3 eq), triphenylphosphine (1.6 eq), and diisopropyl azodicarboxylate (DIAD) (1.6 eq) to the stirred solution at room temperature.
 - **Expert Insight:** The order of addition is crucial. Adding the azodicarboxylate last initiates the reaction. Using a slight excess of reagents ensures the complete consumption of the starting pyridinol.
- **Reaction:** Stir the reaction mixture at room temperature for 18 hours. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS.
- **Workup:** Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N NaOH solution (3 times) and brine.

- Trustworthiness: The basic wash is critical for removing acidic byproducts and unreacted starting material, simplifying the final purification step.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure product.[3]

Core Reactivity

The reactivity is dominated by the bromine atom at the 4-position, which is highly susceptible to displacement.

- Nucleophilic Aromatic Substitution: The C-Br bond can be readily targeted by various nucleophiles, allowing for the introduction of amines, thiols, and other functional groups.[1]
- Palladium-Catalyzed Cross-Coupling: This compound is an ideal substrate for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These reactions are cornerstones of modern drug discovery, enabling the efficient formation of C-C and C-N bonds to construct complex molecular architectures.[5][6]

Applications in Drug Discovery and Development

The true value of **4-Bromo-2-methoxy-6-methylpyridine** lies in its application as a strategic building block for creating high-value, biologically active molecules.

Scaffold for Kinase Inhibitors

The aminopyridine scaffold is a well-known hinge-binding motif in many kinase inhibitors.[2] Derivatives of brominated pyridines are instrumental in synthesizing potent inhibitors for critical therapeutic targets.

- Target Example: p38 MAP Kinase: Dysregulation of the p38 MAP kinase pathway is implicated in numerous inflammatory diseases.[2] Pyridinylimidazole-based compounds are a prominent class of p38 inhibitors, and their synthesis often relies on a bromopyridine intermediate to introduce the imidazole moiety via a cross-coupling reaction.[2]

Intermediate in Agrochemical Synthesis

Beyond pharmaceuticals, pyridine derivatives are vital in the agrochemical industry. They form the structural core of many modern herbicides and insecticides, contributing to crop protection and food security.[\[7\]](#)

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical intermediate. While a specific Safety Data Sheet (SDS) for this exact compound may be consolidated with related structures, the hazards are predictable based on its functional groups.

Hazards and Precautionary Measures

Hazard Statement	Precautionary Action	Reference
Harmful if swallowed.	Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.	[8] [9]
Causes skin irritation.	Wear protective gloves and clothing. Wash skin with plenty of soap and water if contact occurs.	[8] [10] [11]
Causes serious eye irritation/damage.	Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes.	[8] [10] [11]
May cause respiratory irritation.	Use only outdoors or in a well-ventilated area. Avoid breathing vapors or mist.	[8] [9] [11]

Storage and Disposal

- Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and locked up.[\[10\]](#)

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-2-methoxy-6-methylpyridine is more than a simple chemical; it is an enabling tool for innovation. Its well-defined physicochemical properties, predictable reactivity, and strategic importance as a synthetic intermediate make it a highly valuable compound for professionals in drug discovery, medicinal chemistry, and materials science. This guide has provided a technically grounded and experience-driven overview to support its effective and safe utilization in the laboratory and beyond.

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